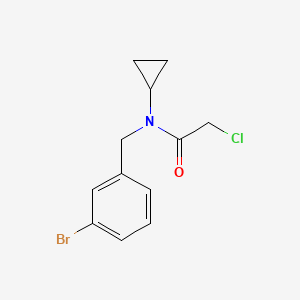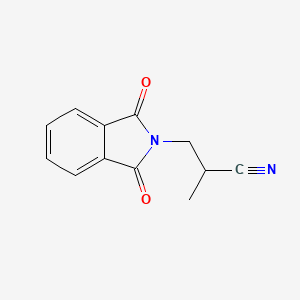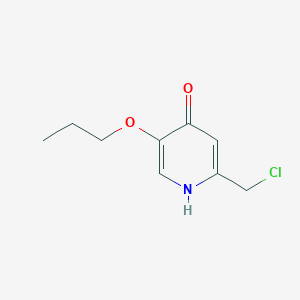![molecular formula C20H16O3 B7845176 2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoicacid](/img/structure/B7845176.png)
2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoic acid is a complex organic compound that belongs to the class of naphthopyrans. Naphthopyrans are known for their unique photochromic properties, which means they can change color when exposed to light. This compound has a naphthopyran core structure with a benzoic acid moiety attached, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoic acid typically involves the condensation of naphthols with propargylic alcohols. One common method uses montmorillonite K-10 as a heterogeneous catalyst. The reaction is carried out under mild conditions, providing high yields in a short reaction time . Other methods include the use of p-toluenesulfonic acid in solid phase, acidic alumina in toluene, and indium trichloride tetrahydrate under solvent-free ball-milling conditions .
Industrial Production Methods
Industrial production of naphthopyrans, including 2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoic acid, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a photochromic material in the study of light-induced molecular changes.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of photochromic lenses, solar protective glasses, and optical switches.
Mécanisme D'action
The mechanism of action of 2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoic acid involves the photoinduced reversible opening of the pyran ring. This process converts the colorless closed form into a highly conjugated colored form. The molecular targets and pathways involved in this mechanism are primarily related to the interaction of the compound with light, leading to changes in its electronic structure and optical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Naphtho[2,1-b]pyran: Shares the naphthopyran core but lacks the benzoic acid moiety.
3H-Naphtho[2,1-b]pyran: Another naphthopyran derivative with different substituents.
2H-Naphtho[2,3-b]pyran: A structural isomer with a different arrangement of atoms.
Uniqueness
2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoic acid is unique due to its combination of the naphthopyran core and the benzoic acid moiety. This structure imparts distinct photochromic properties and potential biological activities that are not observed in other similar compounds .
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-benzo[f]chromen-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-20(22)17-8-4-3-7-15(17)19-12-10-16-14-6-2-1-5-13(14)9-11-18(16)23-19/h1-9,11,19H,10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUSLYCWYNOKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=CC=CC=C23)OC1C4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Isobutoxy-3,4-dihydrospiro[chromene-2,4'-piperidin]-4-ol](/img/structure/B7845174.png)
![3-methyl-6-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B7845182.png)

